molecular formula C14H21NO2 B3365337 3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester CAS No. 1220039-39-3

3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester

Cat. No. B3365337
Key on ui cas rn: 1220039-39-3
M. Wt: 235.32 g/mol
InChI Key: BVKODMCKWPKPCA-UHFFFAOYSA-N
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Patent
US09447090B2

Procedure details

To 223 mg of tert-butyl (2E)-3-(4-cyanophenyl)acrylate were added 12 mL of methanol, 5 ml of THF, 1 ml of an acetic acid solution, and 90 mg of 10% palladium-carbon in this order, followed by stirring for 3 hours under hydrogen at 3 atm. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. To the residue were added a saturated aqueous sodium hydrogen carbonate solution and ethyl acetate to carry out a layer separation operation. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure to obtain 177 mg of tert-butyl 3-[4-(aminomethyl)phenyl]propanoate.
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](/[CH:9]=[CH:10]/[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:5][CH:4]=1)#[N:2].CO.C1COCC1>[C].[Pd].C(O)(=O)C>[NH2:2][CH2:1][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
223 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)/C=C/C(=O)OC(C)(C)C
Name
Quantity
12 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Name
palladium-carbon
Quantity
90 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 3 hours under hydrogen at 3 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added a saturated aqueous sodium hydrogen carbonate solution and ethyl acetate
CUSTOM
Type
CUSTOM
Details
a layer separation operation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC1=CC=C(C=C1)CCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 177 mg
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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